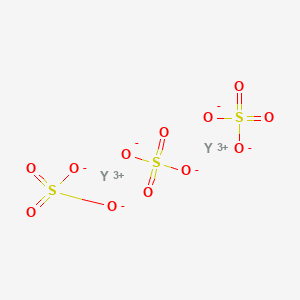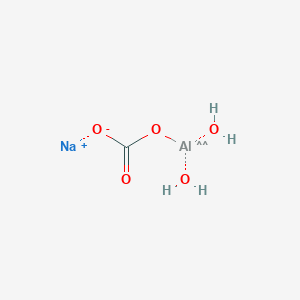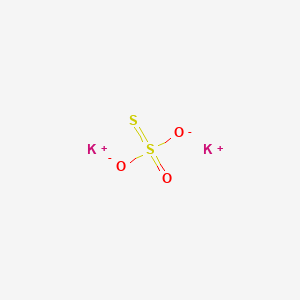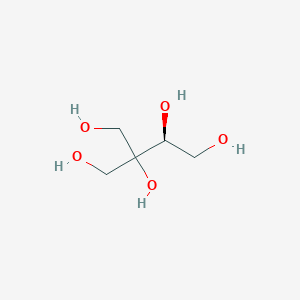
Diyttrium trisulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium trisulphate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water and has a molecular formula of Dy2(SO4)3. Dysprosium trisulphate has various applications in the field of science, including catalysis, magnetic resonance imaging, and biomedical research.
Scientific Research Applications
Dysprosium trisulphate has various applications in scientific research. One of the most significant applications is in catalysis. Dysprosium trisulphate has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. It has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Another application of dysprosium trisulphate is in magnetic resonance imaging (MRI). Dysprosium trisulphate has unique magnetic properties that make it an ideal contrast agent for MRI. It has been shown to improve the image quality of MRI scans, making it easier to detect and diagnose various medical conditions.
Mechanism Of Action
The mechanism of action of dysprosium trisulphate is not fully understood. However, it is believed to work by interacting with various enzymes and proteins in the body. Dysprosium trisulphate has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism and function.
Biochemical And Physiological Effects
Dysprosium trisulphate has various biochemical and physiological effects. In animal studies, dysprosium trisulphate has been shown to affect the levels of various hormones and neurotransmitters in the body. It has also been shown to affect the function of various organs, including the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the main advantages of dysprosium trisulphate is its unique magnetic properties, which make it an ideal contrast agent for MRI. It is also an effective catalyst for the synthesis of various organic compounds. However, dysprosium trisulphate is relatively expensive and can be difficult to obtain in large quantities. It also has limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on dysprosium trisulphate. One area of research is in the development of new catalysts for organic synthesis. Dysprosium trisulphate has shown promise as a catalyst for the synthesis of various organic compounds, and further research could lead to the development of more efficient and effective catalysts.
Another area of research is in the development of new contrast agents for MRI. Dysprosium trisulphate has unique magnetic properties that make it an ideal contrast agent, and further research could lead to the development of even better agents.
Conclusion:
In conclusion, dysprosium trisulphate is a rare earth metal compound that has various applications in scientific research. It is an effective catalyst for the synthesis of various organic compounds and has unique magnetic properties that make it an ideal contrast agent for MRI. Further research is needed to fully understand the mechanism of action of dysprosium trisulphate and to develop new applications for this compound.
Synthesis Methods
The most common method for synthesizing dysprosium trisulphate involves the reaction of dysprosium oxide with sulfuric acid. The reaction takes place at high temperatures, and the resulting product is then purified through various techniques such as filtration and crystallization.
properties
CAS RN |
13510-71-9 |
|---|---|
Product Name |
Diyttrium trisulphate |
Molecular Formula |
Y2(SO4)3 O12S3Y2 |
Molecular Weight |
466 g/mol |
IUPAC Name |
yttrium(3+);trisulfate |
InChI |
InChI=1S/3H2O4S.2Y/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 |
InChI Key |
RTAYJOCWVUTQHB-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |
Other CAS RN |
13510-71-9 |
Pictograms |
Irritant |
synonyms |
diyttrium trisulphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)









